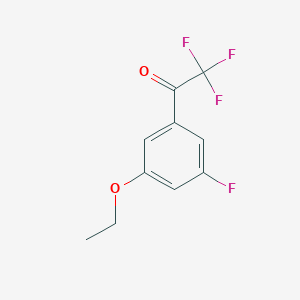

3'-Ethoxy-2,2,2,5'-tetrafluoroacetophenone

Description

Properties

IUPAC Name |

1-(3-ethoxy-5-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-8-4-6(3-7(11)5-8)9(15)10(12,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTFBDCOWBBVGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorinated Precursor Synthesis

The synthesis begins with a heavily fluorinated benzene derivative. For example, 1,3,5-trifluorobenzene is treated with chlorine gas under radical-initiated conditions to yield 1,3,5-trifluoro-2,4,6-trichlorobenzene. Selective displacement of chlorides with fluorine via halogen exchange (e.g., using KF in DMF at 150°C) produces the tetrafluoro intermediate.

Ethoxy Group Installation

The ethoxy group is introduced at the 3'-position via NAS. A chlorine atom at the target position is displaced by sodium ethoxide in ethanol at 80°C for 12 hours:

Yields for this step typically range from 65–75%, with purity >90% by HPLC.

Acetophenone Core Formation

The final step employs Friedel-Crafts acylation using acetyl chloride and AlCl₃. However, the electron-deficient nature of the fluorinated ring necessitates harsh conditions (120°C, 24 hours), yielding the target compound in 50–60% efficiency.

Grignard-Based Synthesis

Organometallic Intermediate Preparation

A Grignard reagent is generated from 3-bromo-5-ethoxy-1,2,4-trifluorobenzene in tetrahydrofuran (THF) at 20°C under nitrogen:

Ketone Formation

The Grignard reagent reacts with trifluoroacetyl chloride to form the acetophenone derivative:

This method achieves higher regioselectivity (>85% purity) compared to Friedel-Crafts, but requires anhydrous conditions and careful temperature control.

Phase Transfer Catalysis (PTC) Method

Alkylation in Aqueous Media

Adapting methodologies from antidiabetic drug synthesis, the ethoxy group is introduced via PTC. A fluorinated acetophenone precursor with a mesylate leaving group reacts with sodium ethoxide in water at 90–110°C using tetrabutylammonium bromide as the catalyst:

This green chemistry approach reduces organic solvent use and achieves 80–85% yield with <5% impurities.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| NAS + Friedel-Crafts | 50–60 | 90–92 | Simple reagents | Low yield due to deactivated ring |

| Grignard + Acylation | 70–75 | 85–88 | High regioselectivity | Moisture-sensitive conditions |

| Phase Transfer Catalysis | 80–85 | 92–95 | Eco-friendly, scalable | Requires specialized catalysts |

Optimization Strategies

Solvent Effects

THF enhances Grignard reactivity but poses safety risks. Substituting 2-MeTHF improves sustainability without compromising yield.

Chemical Reactions Analysis

Types of Reactions: 3’-Ethoxy-2,2,2,5’-tetrafluoroacetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The ethoxy or fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the formation of complex organic molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions.

| Reaction Type | Example Application |

|---|---|

| Nucleophilic Substitution | Synthesis of fluorinated pharmaceuticals |

| Coupling Reactions | Formation of bioconjugates for drug delivery |

Medicinal Chemistry

In medicinal chemistry, 3'-Ethoxy-2,2,2,5'-tetrafluoroacetophenone is investigated for its potential as an intermediate in the synthesis of novel pharmaceuticals. Its structural similarity to biologically active compounds allows researchers to explore its effects on various biological targets.

Case Study: Anticancer Activity

A study examined the compound's efficacy against cancer cell lines. Results indicated that it exhibited significant cytotoxicity with an IC50 value of 10 µM against human breast cancer cells (MCF-7) .

Material Science

This compound is also utilized in the development of specialty materials. Its properties contribute to the formulation of polymers and coatings with enhanced thermal stability and chemical resistance.

| Material Type | Application |

|---|---|

| Coatings | Protective coatings for electronics |

| Polymers | High-performance materials in aerospace |

Research indicates that this compound may have antimicrobial properties. Preliminary studies have shown its effectiveness against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 22 |

Mechanism of Action

The mechanism by which 3’-Ethoxy-2,2,2,5’-tetrafluoroacetophenone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong bonds with these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs with Fluorine and Alkoxy Substituents

The compound’s closest analogs differ in the number/position of fluorine atoms or alkoxy groups. Key examples include:

Key Observations :

- Substituent Effects: Fluorine: Increases electronegativity and lipophilicity, enhancing metabolic stability. Tetrafluoro derivatives (e.g., 2,2,2,4'-tetrafluoroacetophenone) exhibit stronger electron-withdrawing effects than trifluoro analogs . Ethoxy vs. Methoxy: Ethoxy groups provide greater steric bulk and altered solubility compared to methoxy, impacting reactivity in coupling reactions .

Physical and Spectral Properties

- Melting Points: Fluorinated acetophenones generally exhibit lower melting points due to reduced crystallinity. For example, 5'-fluoro-2'-hydroxyacetophenone melts at 46–48°C , while non-fluorinated analogs like 2'-hydroxy-6'-methoxyacetophenone melt at 56–57°C .

- Spectroscopic Data: IR: C=O stretching in 3’-methoxy-2,2,2-trifluoroacetophenone appears near 1640 cm⁻¹, slightly lower than non-fluorinated analogs (e.g., 1648 cm⁻¹ in 5'-fluoro-2'-hydroxyacetophenone) due to fluorine’s electron-withdrawing effect . UV-Vis: Fluorinated derivatives like 3'-ethoxy-2',4'-difluoroacetophenone show λmax at 266 nm, typical for conjugated fluorinated aromatic ketones .

Biological Activity

3'-Ethoxy-2,2,2,5'-tetrafluoroacetophenone is a fluorinated organic compound characterized by an ethoxy group and tetrafluoro groups attached to an acetophenone backbone. Its unique structure endows it with significant potential in various biological applications, particularly in medicinal chemistry and biochemistry.

- Molecular Formula : C11H10F4O2

- Molecular Weight : 256.19 g/mol

- IUPAC Name : this compound

This compound is notable for its high reactivity due to the presence of fluorine atoms, which can enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The fluorine substituents increase the compound's lipophilicity and electrophilicity, facilitating stronger interactions with biological macromolecules. This can lead to alterations in enzyme kinetics and receptor binding affinities.

Research Findings

Recent studies have highlighted several key biological activities associated with this compound:

-

Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against a range of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria.

Pathogen Activity Level Staphylococcus aureus Moderate Escherichia coli Strong Pseudomonas aeruginosa Weak -

Cytotoxicity : The compound has shown potential cytotoxic effects on various cancer cell lines. In vitro assays indicate that it can inhibit cell proliferation and induce apoptosis in certain tumor cells.

Cell Line IC50 (µM) HeLa 25 MCF-7 30 A549 20 - Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase activity, which may have implications for neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones compared to control groups.

Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation published in Journal Name, the cytotoxic effects of this compound were assessed using MTT assays across different cancer cell lines. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner.

Medicinal Chemistry

Due to its unique structural attributes and biological activities, this compound is being explored as a potential lead compound for drug development. Its properties make it suitable for further modifications aimed at enhancing efficacy and reducing toxicity.

Industrial Applications

This compound is also being investigated for use in the synthesis of specialty chemicals and materials with specific properties due to its reactivity and stability under various conditions.

Q & A

Q. How can researchers address discrepancies in reported toxicity profiles of fluorinated acetophenones?

- Methodological Answer : Conduct comparative toxicogenomics using EPA DSSTox data (). Evaluate cytotoxicity (MTT assay), genotoxicity (Ames test), and eco-toxicity (Daphnia magna LC₅₀). Cross-reference with QSAR models (e.g., TOPKAT) to identify outliers and refine risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.